An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, also known as N-(4-hydroxyphenyl)succinimide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a succinimide ring linked to a phenol group, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing a critical resource for researchers engaged in the design and development of novel therapeutics.
Introduction: A Molecule of Versatility
The succinimide moiety is a well-recognized pharmacophore present in a variety of therapeutic agents, known for a broad spectrum of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects[1]. The incorporation of a 4-hydroxyphenyl group onto the succinimide nitrogen introduces a phenolic hydroxyl group, a key functional handle for further chemical modification and a potential site for crucial interactions with biological targets. This unique combination of a reactive succinimide ring and a functionalized aromatic system makes 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione a valuable building block in the synthesis of complex molecular architectures for drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is not extensively reported in publicly available literature, its properties can be inferred from its structural analogues and computational predictions.
Structural Identification
The chemical structure of 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is characterized by a saturated five-membered pyrrolidine ring containing two carbonyl groups at positions 2 and 5, with a 4-hydroxyphenyl group attached to the nitrogen atom.
Figure 1: Chemical structure of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione.
Physicochemical Properties
The following table summarizes key identifiers and computed physicochemical properties for 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Synonyms | N-(4-hydroxyphenyl)succinimide | |
| CAS Number | 10187-21-0 | |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| LogP | 1.11 | |
| Polar Surface Area | 57.61 Ų |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently available in the public domain. Researchers should perform their own characterization to determine these values empirically.
Synthesis and Reactivity
Synthetic Approach: A Classic Imide Formation
The most common and straightforward synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine. For 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, this involves the condensation of succinic anhydride with p-aminophenol. The reaction typically proceeds in two stages: the initial formation of a succinamic acid intermediate, followed by cyclodehydration to the succinimide.
Figure 2: General synthetic scheme for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione.
Experimental Protocol: Synthesis of N-Substituted Succinimides
The following is a general protocol that can be adapted for the synthesis of 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione. Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary to achieve high yields and purity.
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Step 1: Amic Acid Formation.
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Dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., toluene, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
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Add p-aminophenol (1.0 eq) portion-wise to the stirred solution at room temperature.
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The reaction is typically exothermic and results in the precipitation of the intermediate N-(4-hydroxyphenyl)succinamic acid.
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Stir the mixture for 1-2 hours to ensure complete formation of the intermediate[2].
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Step 2: Cyclodehydration.
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The cyclodehydration to the imide can be achieved through several methods:
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Thermal Dehydration: Heating the amic acid intermediate, often at temperatures above its melting point, can drive the cyclization. However, this method may not be suitable for thermally sensitive substrates[3].
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Chemical Dehydration: A milder and often more efficient method involves the use of a dehydrating agent.
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Acetic Anhydride: The amic acid can be refluxed in acetic anhydride. This method is effective but may lead to acetylation of the phenolic hydroxyl group if not carefully controlled[3].
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Polyphosphate Ester (PPE): PPE is a mild and effective reagent for cyclodehydration that can be used in solvents like chloroform, even in the presence of unprotected phenol groups[3]. Add PPE to the suspension of the amic acid and reflux for several hours until the reaction is complete (monitored by TLC).
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Work-up and Purification.
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After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.
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The residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate), to yield the pure 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione.
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Chemical Reactivity: The Susceptible Imide Ring
The succinimide ring in 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a key feature that can be exploited in the synthesis of more complex molecules.
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Hydrolysis: Under basic or acidic conditions, the imide ring can be hydrolyzed to open back up to the corresponding succinamic acid derivative.
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Aminolysis: Reaction with primary or secondary amines can open the ring to form diamides.
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Reaction with Hydroxylamine: As demonstrated in the synthesis of hydroxamic acids, hydroxylamine can open the succinimide ring to form N-hydroxybutaneamide derivatives[3][4][5][6]. This reaction provides a pathway to a class of compounds known for their biological activities, such as histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibition[3][5][6].
The phenolic hydroxyl group also offers a site for further functionalization, such as etherification or esterification, allowing for the attachment of other pharmacophores or solubility-modifying groups.
Applications in Drug Discovery and Development
The structural features of 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione make it a valuable scaffold and intermediate in medicinal chemistry.
A Building Block for Bioactive Molecules
The combination of the succinimide and hydroxyphenyl moieties provides a platform for the synthesis of compounds with a wide range of biological activities. The succinimide core itself is associated with anticonvulsant properties, and its derivatives are explored for various other therapeutic applications[1]. The hydroxyphenyl group is a common feature in many drugs, often involved in hydrogen bonding interactions with target proteins. The ability to functionalize both the succinimide ring and the phenyl ring allows for the generation of diverse chemical libraries for high-throughput screening.
Precursor to Acetaminophen Analogues and Other Therapeutics
The N-(4-hydroxyphenyl) substructure is notably present in the widely used analgesic and antipyretic drug, acetaminophen (paracetamol)[1]. This structural similarity suggests that derivatives of 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione could be explored as novel analgesic or anti-inflammatory agents. Research into acetaminophen analogues aims to develop compounds with improved safety profiles, particularly with reduced hepatotoxicity[1]. The succinimide derivative offers a starting point for modifications that could alter the metabolic pathways and potentially mitigate the formation of toxic metabolites.
Figure 3: Potential drug development pathways originating from 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione.
Safety and Handling
Conclusion
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a molecule with significant untapped potential in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its constituent functional groups make it an attractive starting material for the creation of novel bioactive compounds. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the development of new therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
-
ChemBK. N-Hydroxy succinimide. [Link]
-
Antipin, R. L., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(15), 4435. [Link]
-
PubMed Central. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. [Link]
-
ResearchGate. N-(4-hydroxyphenyl) acetamide (Paracetamol). [Link]
-
Loba Chemie. N-HYDROXY SUCCINIMIDE FOR SYNTHESIS. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]
-
CAS Common Chemistry. 4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide. [Link]
-
Saraswathi, K., et al. (2011). N-(4-Methylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1153. [Link]
-
Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. [Link]
-
PubChem. 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione. [Link]
-
Carl ROTH. Safety Data Sheet: N-Hydroxysuccinimide. [Link]
-
PubChem. N-Succinimidyl 3-(4-hydroxyphenyl)propionate. [Link]
-
Wikipedia. N-Hydroxysuccinimide. [Link]
-
ChemSrc. 1-(4-hydroxyphenyl)-2,5-pyrrolidionedione. [Link]
-
MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
-
NIST WebBook. 2,5-Pyrrolidinedione, 1-hydroxy-. [Link]
Sources
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylacetamide(17194-82-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-archives.org [beilstein-archives.org]
